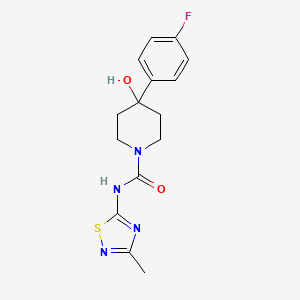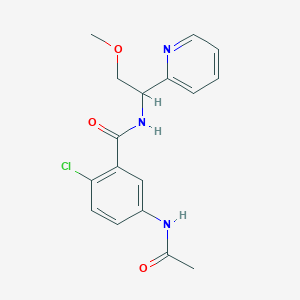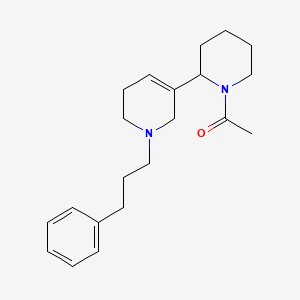![molecular formula C20H23N3O4 B4252664 (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4252664.png)
(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Descripción general
Descripción
The compound (3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one** is a complex organic molecule that features a unique combination of functional groups, including a pyrrolo[3,4-d][1,3]oxazol-2-one core, a dimethoxybenzyl group, and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one** typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolo[3,4-d][1,3]oxazol-2-one Core: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Dimethoxybenzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the dimethoxybenzyl group is introduced to the core structure.
Attachment of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one** can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the dimethoxybenzyl group to form corresponding quinones.
Reduction: Reduction reactions can target the pyridinylmethyl group, converting it to a piperidinylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidinylmethyl derivatives.
Substitution: Azide or thiol-substituted products.
Aplicaciones Científicas De Investigación
(3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one** has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one** involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one** can be compared to other compounds with similar core structures, such as:
- (3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-thione**
- (3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-selenone**
Uniqueness
The uniqueness of (3aS,6aR)-3-(3,4-dimethoxybenzyl)-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one** lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-17-7-6-14(9-18(17)26-2)10-23-16-12-22(13-19(16)27-20(23)24)11-15-5-3-4-8-21-15/h3-9,16,19H,10-13H2,1-2H3/t16-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDOBGSGSWVPGZ-QFBILLFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3CN(CC3OC2=O)CC4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2[C@H]3CN(C[C@H]3OC2=O)CC4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(ethylthio)ethyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4252587.png)
![3-(diphenylmethyl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4252591.png)

![2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide](/img/structure/B4252615.png)

![5-[4-(aminomethyl)piperidin-1-yl]-2-(3-phenylmethoxypropyl)pyridazin-3-one](/img/structure/B4252633.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4252640.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4252643.png)
![{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4252653.png)
![N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine](/img/structure/B4252659.png)
![N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B4252666.png)
![1-(2,6-difluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4252682.png)

![1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B4252695.png)
